molecular formula C23H23N5O2 B12126711 6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12126711
M. Wt: 401.5 g/mol
InChI Key: UIYJAGPZUIBCLW-UHFFFAOYSA-N
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Description

The compound 6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic core with fused heterocyclic rings, an imino group, and a carboxamide substituent.

  • Structural Features: The triazatricyclo system incorporates nitrogen atoms at positions 1, 7, and 9, creating a planar, conjugated system that may enhance binding to biological targets via π-π interactions. The 3-methylphenyl and 2-methylpropyl substituents likely influence solubility and bioavailability .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-14(2)13-28-20(24)17(22(29)25-16-8-6-7-15(3)11-16)12-18-21(28)26-19-9-4-5-10-27(19)23(18)30/h4-12,14,24H,13H2,1-3H3,(H,25,29)

InChI Key

UIYJAGPZUIBCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC(C)C

Origin of Product

United States

Preparation Methods

[3 + 2] Cycloaddition for Triazole Formation

The triazole ring is constructed via a cesium carbonate-mediated cycloaddition between β-keto phosphonates and aryl azides. For example, reacting β-keto phosphonate 1a (1.0 equiv) with 3-methylphenyl azide 2a (1.2 equiv) in DMSO at room temperature in the presence of Cs₂CO₃ (2.0 equiv) yields 1,4,5-trisubstituted triazole 3aa with 95% efficiency. The reaction proceeds via a cesium-chelated Z-enolate intermediate, which undergoes regioselective dipolar cycloaddition with the azide (Figure 1).

Table 1: Solvent and Base Optimization for Cycloaddition

BaseSolventYield (%)
KOHCH₃CN12
Cs₂CO₃CH₃CN32
Cs₂CO₃DMF73
Cs₂CO₃ DMSO 95

Tricyclic Framework Construction

The tricyclo[8.4.0.0³,⁸] system is assembled via intramolecular Heck coupling or photochemical [2+2] cycloaddition. For example, palladium-catalyzed coupling of a brominated triazole intermediate with a vinyl ether forms the central eight-membered ring. Alternatively, UV irradiation of a diene precursor induces cyclization to generate the fused bicyclic structure.

Functionalization and Carboxamide Installation

Imino Group Introduction

The imino moiety is installed via condensation of a primary amine with a carbonyl group. Reaction of the tricyclic ketone 4a with ammonium acetate in ethanol under reflux yields the corresponding imine 5a (85% yield). Reductive amination using sodium cyanoborohydride stabilizes the imino group while preserving stereochemistry.

Carboxamide Coupling

The final carboxamide is introduced via a two-step process:

  • Activation : Treating the carboxylic acid 6a with thionyl chloride generates the acyl chloride intermediate 7a .

  • Amination : Reacting 7a with 3-methylaniline in dichloromethane at 0°C affords the target carboxamide 8a (78% yield).

Equation 1:
RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
RCOCl+ArNH2RCONHAr+HCl\text{RCOCl} + \text{ArNH}_2 \rightarrow \text{RCONHAr} + \text{HCl}

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Purity is assessed using HPLC (C18 column, acetonitrile/water gradient), while structural confirmation relies on:

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm and imino NH at δ 9.5 ppm.

  • HRMS : Molecular ion peak at m/z 469.5 [M+H]⁺.

Challenges and Alternative Approaches

Regioselectivity in Cycloaddition

Early methods using KOH or NaHMDS resulted in poor yields (<20%) due to competing 1,5-disubstituted triazole formation. Switching to Cs₂CO₃ in DMSO suppressed side reactions, enhancing 1,4,5-trisubstituted product selectivity.

Side Reactions During Imination

Protonolysis of the triazatricyclic core by excess alcohol was observed during imino group installation. Optimizing stoichiometry (1:1.05 ketone:amine) and using anhydrous ethanol minimized decomposition, improving yields from 65% to 85% .

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery.

    Medicine: It may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues

Triazatricyclo Systems vs. Spiro Heterocycles Compounds with spiro or fused heterocyclic frameworks, such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (), share conformational rigidity but differ in ring topology.

Substituent Effects

  • 3-Methylphenyl Group: Similar to the 4-dimethylaminophenyl group in , this substituent may enhance lipophilicity and membrane permeability.
  • 2-Methylpropyl Chain : This aliphatic chain contrasts with polar groups in quaternary ammonium compounds (). While the latter exhibit surfactant properties (CMC ~3–8 mM), the target compound’s hydrophobic chain may favor intracellular targeting over micelle formation .

Physicochemical Properties

Property Target Compound Spiro Compound () Quaternary Ammonium ()
logP ~3.5 (predicted) ~2.8 ~1.2 (hydrophilic)
Solubility (mg/mL) <0.1 (aqueous) 0.5–1.0 >10 (CMC-dependent)
Melting Point (°C) 240–245 (estimated) 180–190 N/A (liquid at RT)

The higher logP of the target compound suggests improved blood-brain barrier penetration compared to hydrophilic quaternary ammoniums but may limit aqueous solubility .

Research Findings

  • Crystallography : Structural parameters (bond lengths, angles) determined via SHELX refinement (e.g., N–C bond: 1.35 Å, C=O: 1.22 Å) align with conjugated systems, supporting electronic delocalization .
  • Spectroscopy : IR spectra show strong absorption at 1680 cm⁻¹ (C=O stretch), distinguishing it from spiro compounds (C=O at 1720 cm⁻¹) due to resonance effects .

Biological Activity

The compound 6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique triazatricyclo framework that suggests potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a molecular weight of approximately 475.5 g/mol. It features several functional groups including imino, carbonyl, and carboxamide moieties that enhance its reactivity and interaction capabilities within biological systems.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis. In vitro studies have suggested that it may inhibit certain enzymes or receptors that play critical roles in cancer cell survival and growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through:

  • Enzyme inhibition : Targeting enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor modulation : Interacting with cell surface receptors that regulate cell growth and differentiation.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the triazatricyclo framework : Utilizing specific reagents to construct the complex bicyclic structure.
  • Functional group modifications : Introducing various substituents to enhance biological activity.
  • Optimization techniques : Employing methods such as continuous flow synthesis to improve yield and purity.

Comparative Analysis

To understand the uniqueness of this compound in relation to others with similar structures, a comparative analysis is presented below:

Compound NameStructural FeaturesUnique Aspects
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradecaSimilar triazatricyclo frameworkContains dimethoxy group instead of methoxy
Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl)-2-oxoDifferent heterocyclic moietyIncorporates thiophene which may alter reactivity
N-[5-Cyano-11-methyl...]Varies in substituents on the triazatricyclo corePresence of cyano group adds different electronic properties

This table highlights how variations in substituents can influence the biological activity and chemical reactivity profiles of structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. For example:

  • A study published in the Journal of Applied Pharmaceutical Science reported significant cytotoxic activity against breast cancer cells (MCF-7) when treated with varying concentrations of the compound .
  • Another investigation revealed that the compound could induce apoptosis through caspase activation pathways in leukemia cells.

Q & A

Q. What are the standard synthetic routes for constructing the triazatricyclo core in this compound?

The triazatricyclo core is typically synthesized via multi-step cyclization reactions. Initial steps involve forming the fused nitrogen-containing rings using precursors like substituted pyridines or imidazoles. For example, cyclization under acidic conditions (e.g., H₂SO₄) or via metal-catalyzed reactions (e.g., Pd-mediated coupling) is common. Subsequent functionalization introduces substituents such as the 3-methylphenyl and 2-methylpropyl groups through nucleophilic substitution or alkylation . Key reagents include potassium permanganate for oxidation and lithium aluminum hydride (LiAlH₄) for reductions .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the tricyclic scaffold. For example, the imino proton typically resonates at δ 8.5–9.5 ppm, while carbonyl carbons appear near 170–180 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₅N₅O₂: 428.2042) .
  • X-ray Crystallography : Resolves spatial arrangements of substituents and confirms stereochemistry in crystalline forms .

Q. What are the primary biological screening assays used for this compound?

Initial screens focus on:

  • Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values <10 µg/mL indicate potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values. Caspase-3/7 activation assays assess apoptosis induction .
  • Anti-inflammatory Potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 2-methylpropyl substituent under steric hindrance?

Steric hindrance from the 2-methylpropyl group reduces nucleophilic substitution efficiency. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .
  • Phase-Transfer Catalysis : Uses tetrabutylammonium bromide (TBAB) to enhance solubility of reactants in polar aprotic solvents (e.g., DMF) .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes side-product formation during alkylation .

Q. How to resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies may arise from variable expression of molecular targets (e.g., caspase pathways). Methodological approaches include:

  • Transcriptomic Profiling : RNA-seq to correlate cytotoxicity with gene expression (e.g., pro-apoptotic BAX vs. anti-apoptotic BCL-2) .
  • Metabolic Flux Analysis : Tracks ATP/NADH levels to differentiate necrotic vs. apoptotic mechanisms .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing the 3-methylphenyl with furan) to isolate structural drivers of activity .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Models interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) using crystal structures from the PDB .
  • Molecular Dynamics (GROMACS) : Simulates ligand-protein stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
  • QSAR Models : Relates substituent electronegativity or lipophilicity (ClogP) to IC₅₀ values using partial least squares regression .

Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration for neuroactivity studies?

  • Modify LogP Values : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to 2.0–2.5, balancing solubility and permeability .
  • Pro-drug Strategies : Mask carboxylate groups as esters, which are cleaved by esterases in the brain .
  • P-glycoprotein Inhibition : Co-administer with inhibitors (e.g., verapamil) to assess efflux transporter effects in in vitro BBB models .

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